2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Overview
Description
“2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile” is a chemical compound with the CAS Number: 1193388-18-9 . It has a molecular weight of 259.23 and its IUPAC name is [3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for “2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile” is 1S/C12H12F3NO2/c1-2-17-11-7-9 (5-6-16)3-4-10 (11)18-8-12 (13,14)15/h3-4,7H,2,5,8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
It is stored at room temperature . The molecular formula is C12H12F3NO2, and the molecular weight is 259.22 .
Scientific Research Applications
1. Gel to Crystal Transition Studies
The compound has been used in studies exploring the transition from gel to crystal. For instance, a study by Cui, Shen, and Wan (2010) investigated a sugar-appended gelator, revealing insights into molecular packing from gel to crystal and suggesting a model for this transition process in specific solvent conditions (Cui, Shen, & Wan, 2010).
2. Electrochemical Oxidation
Research has also focused on the electrochemical oxidation of related compounds in specific reaction systems. Matsumura, Tomita, Sudoh, and Kise (1994) demonstrated the efficient electrochemical oxidation of N-methoxycarbonyl-2,2,2-trifluoroethylamines in a system involving 2,2,2-trifluoroethanol and acetonitrile, achieving good yield and efficiency (Matsumura, Tomita, Sudoh, & Kise, 1994).
3. Aromatic Thioether Fluorination
In the realm of organic chemistry, the compound has been used in the study of aromatic thioether fluorination. Baroux, Tardivel, and Simonet (1997) explored the mono- and difluorination of aromatic thioethers with specific electron-withdrawing groups, using acetonitrile as a solvent (Baroux, Tardivel, & Simonet, 1997).
4. Solvolysis Reactions
The compound has also been studied in the context of solvolysis reactions. Jia, Ottosson, Zeng, and Thibblin (2002) investigated the nucleophilic addition of water to a tertiary allylic carbocation, using a solvent mixture including acetonitrile (Jia, Ottosson, Zeng, & Thibblin, 2002).
5. Polymerization Studies
In polymer chemistry, the compound's derivatives have been used in studying the polymerization of ethylenic monomers. Souverain, Leborgne, Sauvet, and Sigwalt (1980) looked into the complexation of trifluoromethanesulphonates by their conjugate acid in solvents like acetonitrile (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-17-11-7-9(5-6-16)3-4-10(11)18-8-12(13,14)15/h3-4,7H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYXSJVUAPIXOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214523 | |
Record name | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile | |
CAS RN |
1193388-18-9 | |
Record name | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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